molecular formula C18H20N2O6S2 B2623261 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-methoxyphenethyl)benzenesulfonamide CAS No. 1015534-91-4

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-methoxyphenethyl)benzenesulfonamide

Cat. No.: B2623261
CAS No.: 1015534-91-4
M. Wt: 424.49
InChI Key: VTQYETCZSARDQJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety at the 4-position of the benzene ring and an N-(4-methoxyphenethyl) substituent. The 4-methoxyphenethyl group introduces lipophilicity, which may influence pharmacokinetic properties like membrane permeability .

Synthesis: The parent compound, N-(4-methoxyphenethyl)benzenesulfonamide, is synthesized via N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride in a base-mediated reaction .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-26-16-6-2-14(3-7-16)10-12-19-28(24,25)17-8-4-15(5-9-17)20-18(21)11-13-27(20,22)23/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYETCZSARDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties
The compound "4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-methoxyphenethyl)benzenesulfonamide" belongs to a class of sulfonamide derivatives. Its structure features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and diuretic effects. The presence of the isothiazolidinone moiety contributes to its potential biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is crucial for DNA synthesis in bacteria. Research indicates that derivatives with isothiazolidinone structures may enhance this activity due to improved membrane permeability and binding affinity to bacterial enzymes.

Antitumor Activity

Recent studies suggest that compounds similar to this sulfonamide derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structural features have shown effectiveness against breast cancer and leukemia cells in vitro.

Anti-inflammatory Effects

Some sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications in the side chains significantly affected their antimicrobial potency.
  • Cytotoxicity in Cancer Cells : Research on related compounds showed that they induced significant cytotoxicity in human breast cancer cells (MCF-7) through apoptosis mechanisms, with IC50 values indicating substantial efficacy.
  • Inflammation Models : In animal models of inflammation, certain sulfonamide derivatives reduced edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Summary Table of Biological Activities

Activity Mechanism Effectiveness
AntimicrobialInhibition of folic acid synthesisEffective against Gram-positive/negative bacteria
AntitumorInduction of apoptosisEffective against various cancer cell lines
Anti-inflammatoryInhibition of cytokine productionReduces inflammation in animal models

Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Substituent at 4-Position N-Substituent Biological Activity Reference
4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-methoxyphenethyl)benzenesulfonamide 1,1-Dioxido-3-oxoisothiazolidin-2-yl 4-Methoxyphenethyl Antibacterial (E. coli biofilm inhibition)
4-Methyl-N-(2-thiazolyl)benzenesulfonamide Methyl 2-Thiazolyl Antimicrobial
4-(3-Chloro-2-(4-hydroxy-3-methoxybenzylidene)-4-oxoazetidin-1-yl)amino-N-(substituted)benzenesulfonamide 3-Chloro-2-(4-hydroxy-3-methoxybenzylidene)-4-oxoazetidin-1-yl Varied alkyl/aralkyl groups Antimicrobial (E. coli, S. aureus)
N-(Pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide Thioureido-quinoxaline derivative Pyridin-2-yl Anticancer (HEPG2 IC50 = 26.8 mM)
5-(4,4-Dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide 4,4-Dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl 4-Methoxybenzyl Not explicitly reported

Key Observations :

  • The isothiazolidinone ring is a recurring motif in bioactive sulfonamides, with modifications (e.g., dimethyl groups in ) altering steric and electronic properties.
  • N-Substituents such as 4-methoxyphenethyl (lipophilic) vs. pyridinyl (polar) influence target selectivity and cytotoxicity .
  • Antimicrobial vs. Anticancer Activity: Compounds with azetidinone or thiazole moieties (e.g., ) show broader antimicrobial activity, while thioureido-quinoxaline derivatives (e.g., ) exhibit potent anticancer effects.

Antibacterial Activity

N-(4-Methoxyphenethyl)benzenesulfonamide derivatives demonstrate significant biofilm inhibition against Escherichia coli (MIC values in the µM range) . The 4-methoxyphenethyl group enhances membrane interaction, while the isothiazolidinone ring may disrupt bacterial enzymes via sulfone-mediated electrophilic interactions .

Anticancer Potential

Compounds like N-(pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide exhibit cytotoxicity against HEPG2 liver cancer cells (IC50 = 15.6–26.8 mM) . The thioureido group likely facilitates DNA intercalation or topoisomerase inhibition.

Cytotoxicity and Selectivity

The SRB (sulforhodamine B) assay is widely used to evaluate cytotoxicity, confirming that sulfonamide derivatives with polar N-substituents (e.g., pyrimidinyl) show lower cytotoxicity compared to lipophilic analogs .

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